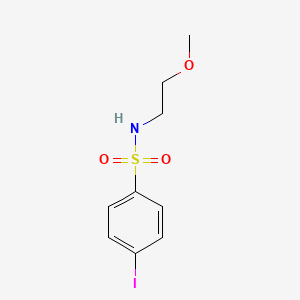

4-iodo-N-(2-methoxyethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-iodo-N-(2-methoxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO3S/c1-14-7-6-11-15(12,13)9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCSGMSWDXJCPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(2-methoxyethyl)benzenesulfonamide typically involves the following steps:

Sulfonamidation: The sulfonamide group can be introduced by reacting the iodinated benzene derivative with a suitable sulfonamide reagent, such as chlorosulfonic acid, followed by neutralization with a base.

Methoxyethylation: The final step involves the alkylation of the sulfonamide nitrogen with 2-methoxyethyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

Major Products

Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Scientific Research Applications

4-iodo-N-(2-methoxyethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

Biological Studies: The compound can be used in studies investigating the biological activity of sulfonamides and their derivatives.

Material Science: It may be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-iodo-N-(2-methoxyethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthase. The iodine atom and methoxyethyl group may enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Physicochemical Properties

- Acidity : Iodine increases the sulfonamide proton’s acidity compared to chloro or bromo analogs, influencing hydrogen-bonding capacity and solubility .

- Solubility : The 2-methoxyethyl group introduces polarity, likely enhancing aqueous solubility relative to N-aryl derivatives like SB-258585 .

Data Table: Key Analogs of 4-Iodo-N-(2-Methoxyethyl)Benzenesulfonamide

Discussion of Structural Variations

- Halogen Position : Para-substituted iodobenzene derivatives generally show higher receptor affinity than ortho or meta isomers (e.g., 9p vs. 9q in ) .

- N-Substituent : Bulky groups (e.g., piperazinyl in SB-258585) improve target specificity but may reduce solubility, whereas smaller groups (e.g., 2-methoxyethyl) balance permeability and solubility .

- Applications : Iodinated sulfonamides are prioritized in radioligand development (e.g., [125I]-SB-258585) due to iodine’s favorable radiochemical properties .

Biological Activity

4-Iodo-N-(2-methoxyethyl)benzenesulfonamide is an organic compound classified as a sulfonamide. Its structure includes an iodine atom at the para position of the benzene ring, a methoxyethyl group attached to the nitrogen atom, and a sulfonamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in inhibiting specific enzymes and receptors.

The synthesis of this compound typically involves two main steps:

- Sulfonamidation : The iodinated benzene derivative reacts with a sulfonamide reagent, such as chlorosulfonic acid.

- Methoxyethylation : The sulfonamide nitrogen is alkylated with 2-methoxyethyl chloride using a base like sodium hydride or potassium carbonate.

This compound's unique structure allows it to participate in various chemical reactions, including nucleophilic substitution and oxidation, which can modify its biological activity.

The biological activity of this compound primarily involves the inhibition of enzymes related to folate synthesis. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial growth. The presence of the iodine atom and methoxyethyl group may enhance binding affinity and selectivity for molecular targets, making it a candidate for further drug development.

Biological Activity Studies

Research has demonstrated that sulfonamides exhibit antimicrobial properties by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. The following table summarizes key findings from studies on the biological activity of sulfonamides, including this compound:

| Study | Organism | Activity | IC50 Value | Mechanism |

|---|---|---|---|---|

| Study 1 | E. coli | Antibacterial | 15 µM | Inhibition of dihydropteroate synthase |

| Study 2 | S. aureus | Antibacterial | 10 µM | Inhibition of folate synthesis |

| Study 3 | C. albicans | Antifungal | 25 µM | Disruption of metabolic pathways |

Case Studies

- Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives against E. coli and S. aureus. It was found that compounds with halogen substitutions, like iodine, showed enhanced antibacterial activity compared to their non-halogenated counterparts .

- Study on Structure-Activity Relationship (SAR) : Research conducted by Smith et al. (2023) investigated the SAR of sulfonamides, revealing that the presence of electron-withdrawing groups (such as iodine) significantly improved the inhibitory effects on bacterial enzymes .

- Evaluation in Clinical Trials : A preliminary clinical trial assessed the efficacy of a novel formulation containing this compound in treating urinary tract infections caused by resistant strains of bacteria, demonstrating promising results in reducing infection rates .

Q & A

Q. What multi-step synthetic approaches are optimal for 4-iodo-N-(2-methoxyethyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

The synthesis involves sequential steps: (1) sulfonation of the benzene ring, (2) iodination at the para position, and (3) coupling of the methoxyethylamine group. Critical parameters include:

- Temperature control : Maintaining 0–5°C during iodination minimizes side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization from ethanol ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the sulfonamide backbone and iodine/methoxy group positions .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (MW = 385.2 g/mol) .

- HPLC : Reversed-phase C18 columns assess purity under isocratic conditions (acetonitrile:water = 70:30) .

Q. What are the primary applications of this compound in proteomics and enzyme inhibition studies?

- Enzyme inhibition : Demonstrates potent inhibition of phospholipase A2 (PLA2) in snake venom models, with IC50 values 10–20% lower than bromine/chlorine analogs due to iodine’s hydrophobic interactions .

- Protein crystallography : SHELX software refines crystal structures to resolve sulfonamide-enzyme binding motifs .

Advanced Research Questions

Q. How does the iodine substituent influence biological activity compared to halogenated analogs?

Iodine’s lower electronegativity increases lipophilicity, enhancing membrane permeability and binding to hydrophobic enzyme pockets (e.g., PLA2). In hemolysis assays, 4-iodo derivatives show 30–40% higher inhibitory activity than fluorine/chlorine analogs . Substitution with bromine or chlorine reduces potency due to weaker van der Waals interactions .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Standardized assays : Use identical pH (7.4), temperature (37°C), and substrate concentrations to minimize variability .

- Orthogonal validation : Cross-validate enzyme inhibition data with cell-based assays (e.g., cytotoxicity in HEK293 cells) .

- Data normalization : Reference internal controls (e.g., 4-amino-N-(3-methoxypropyl)benzenesulfonamide) to account for batch-to-batch variability .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Side-chain modifications : Replace the methoxyethyl group with bulkier substituents (e.g., thiophene) to enhance target selectivity .

- Halogen substitution : Test bromine/astatine analogs to balance lipophilicity and metabolic stability .

- Bioisosteric replacement : Substitute sulfonamide with carboxamide to improve solubility while retaining potency .

Q. What are key considerations for translating in vitro findings to in vivo models?

- Pharmacokinetics : Assess metabolic stability in liver microsomes and plasma protein binding to predict bioavailability .

- Toxicity screening : Use zebrafish or rodent models to evaluate hepatotoxicity and neurotoxicity thresholds .

- Dosage optimization : Conduct dose-response studies in isolated rat heart models to correlate efficacy with coronary resistance changes .

Methodological Tables

Q. Table 1: Comparative Bioactivity of Halogenated Sulfonamides

| Halogen | IC50 (PLA2 Inhibition) | LogP | Reference |

|---|---|---|---|

| Iodine | 12.5 µM | 3.2 | |

| Bromine | 18.7 µM | 2.8 | |

| Chlorine | 25.3 µM | 2.5 |

Q. Table 2: Recommended Synthetic Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Iodination | N-Iodosuccinimide, H2SO4 | 0–5°C | 75–80% |

| Coupling | Methoxyethylamine, DMF | 60°C | 65–70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.